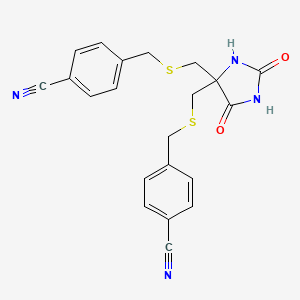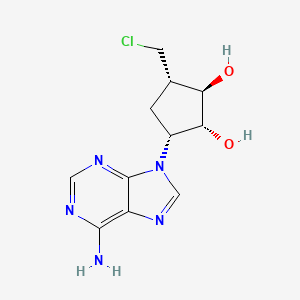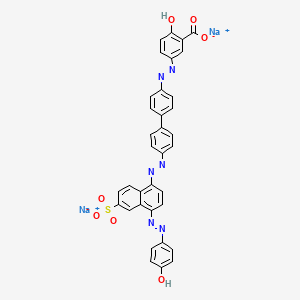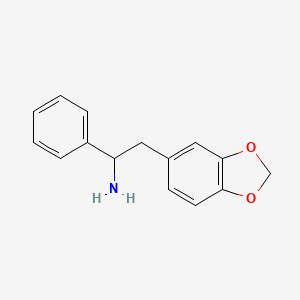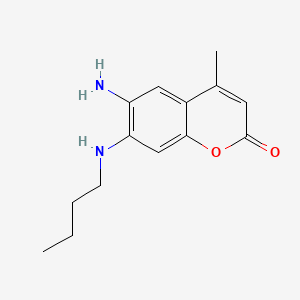
6-Amino-7-(butylamino)-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-7-(butylamino)-4-methyl-2H-chromen-2-one is a compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities This compound features an amino group at the 6th position, a butylamino group at the 7th position, and a methyl group at the 4th position on the chromen-2-one scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-(butylamino)-4-methyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of 4-methyl-2H-chromen-2-one with butylamine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The amino group at the 6th position can be introduced through a subsequent nitration and reduction process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the chromen-2-one core, followed by the introduction of the butylamino and amino groups. Catalysts and solvents used in the process are selected to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Amino-7-(butylamino)-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can modify the amino groups to form different derivatives.
Substitution: The amino and butylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a fluorescent probe.
Medicine: Explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of dyes, optical brighteners, and other functional materials.
Mechanism of Action
The mechanism of action of 6-Amino-7-(butylamino)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid: Similar in structure but contains a benzotriazole core.
3-Aminocoumarin: Another aminocoumarin derivative with different substitution patterns.
Uniqueness
6-Amino-7-(butylamino)-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both amino and butylamino groups allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
7702-42-3 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
6-amino-7-(butylamino)-4-methylchromen-2-one |
InChI |
InChI=1S/C14H18N2O2/c1-3-4-5-16-12-8-13-10(7-11(12)15)9(2)6-14(17)18-13/h6-8,16H,3-5,15H2,1-2H3 |
InChI Key |
OONNHEAQJYWXEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C2C(=CC(=O)OC2=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


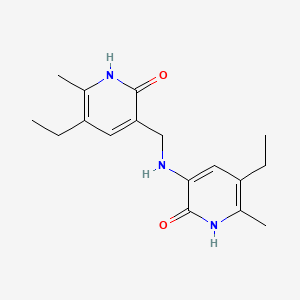


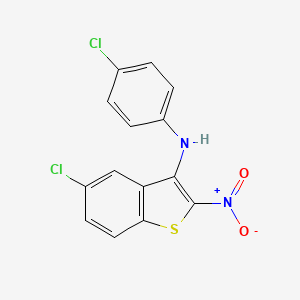

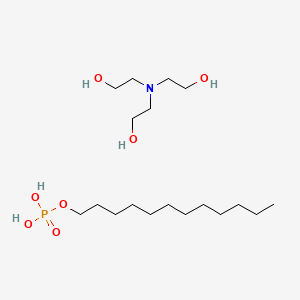

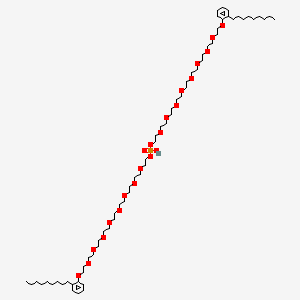
![3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12794480.png)
